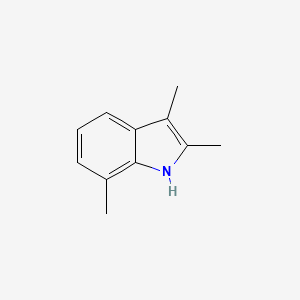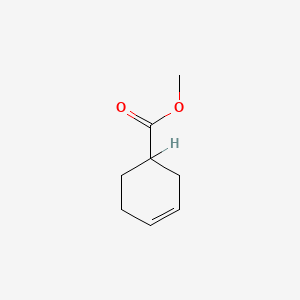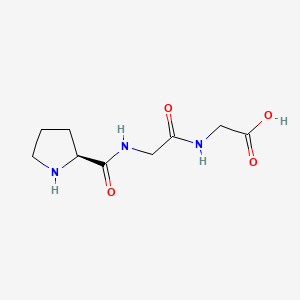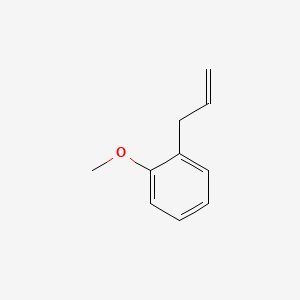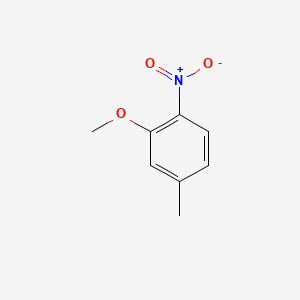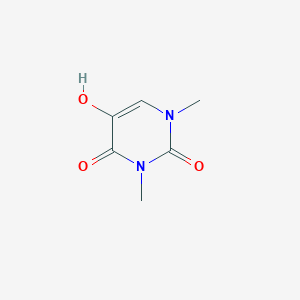
1,3-Dimethyl-5-hydroxyuracil
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,3-Dimethyl-5-hydroxyuracil has been utilized in various synthesis processes. For instance, it undergoes regioselective heterocyclization to form fused and bridged tricyclic heterocycles, offering potential in the development of complex organic compounds (Majumdar et al., 2002). Additionally, its derivatives, like 1,3-dimethyl-5-nitro-6-ethyluracil and 1,3-dimethyl-5-hydroxy-6-ethyluracil, demonstrate antioxidant activity, highlighting their potential in oxidative stress research (Grabovskii et al., 2018).
Photochemistry
This compound has been a subject of photochemical studies. It's been identified as a product in ultraviolet irradiation of 1,3-dimethyluracil, which is significant for understanding the photochemical behavior of nucleic acid components (Wang, 1958). This research contributes to broader insights into the effects of UV light on genetic materials.
Novel Synthesis Methods
Research has been conducted on novel methods of synthesizing derivatives of this compound. For example, efficient synthesis of pyridine-pyrimidines and their bis-derivatives using 1,3-dimethyl-6-aminouracil has been demonstrated, expanding the scope of pyrimidine chemistry (Rahmani et al., 2018).
Reactivity and Transformation Studies
Continuing from the previous section on Novel Synthesis Methods:
Reactivity and Transformation Studies
This compound has been a subject in the study of reactivity and transformation. For instance, its interaction with CsSO4F, leading to the regioselective formation of fluorinated derivatives, highlights its reactivity under mild conditions (Stavber & Zupan, 1990). Furthermore, research on the oxidative transformation of 5-aminouracil into imidazolone demonstrates its reactivity in the presence of oxidizing agents, which can be relevant for synthetic chemistry applications (Matsuura et al., 1992).
Biomedical and Pharmacological Research
The derivative 1,3-dimethyl-5-cinnamoyl-6-aminouracil has shown potential as an anticancer agent. Its planar conformation and potential DNA intercalation ability point to promising applications in cancer therapy (Bernier et al., 1985). Additionally, studies on the formation of isodialuric acid lesions within DNA oligomers via one-electron oxidation of 5-hydroxyuracil could have implications for understanding DNA damage and repair mechanisms (Simon et al., 2006).
Safety and Hazards
The safety data sheet for 1,3-Dimethyl-5-hydroxyuracil suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20406-86-4 | |
| Record name | NSC266141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











